molecular formula C14H19NO2 B295080 1-Methyl-4-piperidinyl 3-methylbenzoate

1-Methyl-4-piperidinyl 3-methylbenzoate

Cat. No.: B295080
M. Wt: 233.31 g/mol
InChI Key: KQCJDDUKJVAYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-piperidinyl 3-methylbenzoate, also known as MPMB, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzoic acid and piperidine, and it has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidinyl 3-methylbenzoate involves its interaction with the sigma-1 receptor. This compound has been found to bind to the receptor and modulate its activity, leading to various cellular effects. It has been found to increase the release of neurotransmitters, such as dopamine and serotonin, and to regulate ion channels, such as calcium channels. These effects have been linked to the potential therapeutic effects of this compound in various neurological disorders.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, particularly in the brain. It has been found to increase the release of neurotransmitters, such as dopamine and serotonin, and to regulate ion channels, such as calcium channels. These effects have been linked to the potential therapeutic effects of this compound in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Methyl-4-piperidinyl 3-methylbenzoate in lab experiments is its well-established synthesis method. This allows for easy access to the compound, which is essential for conducting research studies. Additionally, this compound has been found to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's activity and potential therapeutic effects.
However, there are also limitations to using this compound in lab experiments. One limitation is that its effects on the sigma-1 receptor are not fully understood, which makes it difficult to interpret the results of studies using the compound. Additionally, this compound has been found to have some toxicity in certain cell types, which may limit its use in certain research studies.

Future Directions

There are many future directions for research involving 1-Methyl-4-piperidinyl 3-methylbenzoate. One potential direction is to further investigate its mechanism of action and its effects on the sigma-1 receptor. This could lead to a better understanding of the receptor's activity and potential therapeutic effects.
Another potential direction is to investigate the potential therapeutic effects of this compound in various neurological disorders. This could involve conducting preclinical studies in animal models to determine its efficacy and safety.
Overall, this compound is a useful compound for scientific research and has the potential to lead to new discoveries in the field of neuroscience.

Synthesis Methods

The synthesis of 1-Methyl-4-piperidinyl 3-methylbenzoate involves the reaction of 3-methylbenzoic acid with piperidine and thionyl chloride. The resulting product is then treated with methyl iodide to form this compound. This synthesis method has been well-established and has been used in many research studies.

Scientific Research Applications

1-Methyl-4-piperidinyl 3-methylbenzoate has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein found in the brain and other organs. This receptor is involved in various cellular processes, including cell survival, neurotransmitter release, and ion channel regulation. This compound has been found to modulate the activity of the sigma-1 receptor, which has led to its use in studying various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 3-methylbenzoate

InChI

InChI=1S/C14H19NO2/c1-11-4-3-5-12(10-11)14(16)17-13-6-8-15(2)9-7-13/h3-5,10,13H,6-9H2,1-2H3

InChI Key

KQCJDDUKJVAYSH-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC2CCN(CC2)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2CCN(CC2)C

Origin of Product

United States

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